N,N-Dimethylhexylamine

Übersicht

Beschreibung

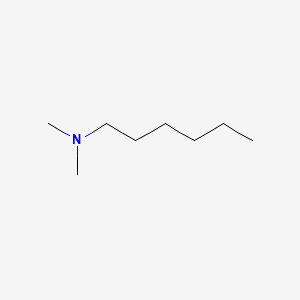

N,N-Dimethylhexylamine: is an organic compound with the molecular formula C8H19N . It is a tertiary amine, characterized by a hexyl group attached to a nitrogen atom, which is further bonded to two methyl groups. This compound is a clear, colorless liquid at room temperature and is known for its use in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Dimethylhexylamine can be synthesized through the reaction of 1-bromohexane with dimethylamine . The reaction typically occurs in the presence of a solvent such as methanol and under reflux conditions. The general reaction is as follows:

C6H13Br+(CH3)2NH→C8H19N+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-Dimethylhexylamine can undergo oxidation to form N-oxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.

Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Substitution: Alkyl halides, nucleophiles.

Elimination: Strong bases, heat.

Major Products:

Oxidation: this compound N-oxide.

Substitution: Various substituted amines.

Elimination: Hexenes.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Ion-Pairing Agent

DMHA is primarily utilized as an ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the retention of polar analytes, such as uridine diphosphate-linked intermediates, on reverse-phase media. This application is crucial for improving the sensitivity and accuracy of chromatographic analyses.

- Case Study : In a study published in Analytical Biochemistry, DMHA was employed to quantify UDP-linked intermediates involved in bacterial cell wall biosynthesis. The study highlighted the effectiveness of DMHA in increasing the retention time and improving detection limits for these intermediates during HPLC analysis .

| Application | Method | Results |

|---|---|---|

| Ion-Pairing | HPLC | Improved retention of UDP-linked intermediates |

| Quantification | HPLC-MS | Enhanced sensitivity and detection limits |

Pharmacological Applications

Nanoparticle Drug Delivery

DMHA has been explored in drug delivery systems, particularly in formulations aimed at targeting cancer stem cells. When encapsulated in nanoparticles alongside salinomycin, DMHA contributes to selective toxicity against cancer stem cells, which are often resistant to conventional therapies.

- Case Study : Research published in Molecular Pharmaceutics demonstrated that DMHA-modified nanoparticles exhibited increased cytotoxicity towards breast cancer stem cells compared to non-modified formulations. This finding suggests potential for DMHA in enhancing the efficacy of cancer treatments .

| Application | Drug | Target | Results |

|---|---|---|---|

| Nanoparticle Delivery | Salinomycin | Cancer Stem Cells | Increased cytotoxicity |

Synthesis of Antimicrobial Agents

Quaternization Reactions

DMHA is involved in the synthesis of quaternary ammonium compounds that exhibit antimicrobial properties. Its structure allows it to be used effectively in reactions that yield compounds with enhanced activity against various bacteria and fungi.

- Case Study : A study reported the synthesis of d-xylopyranosides using DMHA as a reagent. The resulting compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with varying effectiveness based on the length of the alkyl chain attached .

| Compound | Activity Against | MIC Values |

|---|---|---|

| Quaternized d-xylopyranosides | S. aureus, E. coli | Varies by compound |

Development of Switchable Hydrophilicity Solvents

DMHA has been identified as a component of switchable hydrophilicity solvents (SHSs), which can transition between water-miscible and biphasic states depending on environmental stimuli. This property is advantageous for various separation processes and green chemistry applications.

- Case Study : Research has shown that incorporating DMHA into SHSs can improve their switching speeds and reduce volatility, making them suitable for environmentally friendly solvent systems .

| Property | Value |

|---|---|

| Boiling Point | 146-150 °C |

| Flash Point | >50 °C |

Wirkmechanismus

N,N-Dimethylhexylamine exerts its effects primarily through its role as a tertiary amine. In biological systems, it can act as a ligand, binding to specific receptors or enzymes. Its mechanism of action often involves the modulation of ion channels or the inhibition of specific enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

- N,N-Dimethyloctylamine

- N,N-Dimethyldecylamine

- N,N-Dimethyldodecylamine

- N,N-Dimethylcyclohexylamine

Comparison: N,N-Dimethylhexylamine is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an ion-pairing agent in chromatography compared to its longer or shorter chain analogs .

Biologische Aktivität

N,N-Dimethylhexylamine (DMHA) is an aliphatic amine that has garnered attention for its potential biological activities, particularly in the context of dietary supplements and performance enhancement. This article provides a comprehensive overview of the biological activity of DMHA, including its pharmacokinetics, effects on various biological systems, and relevant case studies.

DMHA is structurally similar to other amines such as 1,3-dimethylamylamine (DMAA) and has been used in various formulations aimed at weight loss and performance enhancement. Its chemical structure allows it to interact with several biological pathways, primarily through its action as a stimulant.

- Absorption and Metabolism : Following oral administration, DMHA exhibits a relatively slow absorption rate with a half-life of approximately 24 hours. This extended half-life can lead to sustained high concentrations in the body, which is significant for its pharmacological effects . Studies have shown that after administration, DMHA can remain detectable in plasma for several days.

- Inhibition of Cytochrome P450 Enzymes : DMHA has been identified as an inhibitor of CYP2D6 with an IC50 value of 6.5 ± 0.6 µM. This inhibition can affect the metabolism of other drugs processed by this enzyme, potentially leading to drug interactions .

Stimulatory Effects

DMHA is known for its stimulant properties, which can lead to increased energy levels and enhanced physical performance. It is often included in pre-workout supplements due to these effects:

- Elevated Blood Pressure : Acute use of DMHA-containing products has been associated with significant elevations in blood pressure . This effect raises concerns about cardiovascular safety, particularly in individuals with pre-existing conditions.

- CNS Stimulation : Similar to other stimulants, DMHA may enhance mood and cognitive function temporarily by increasing the release of neurotransmitters such as dopamine and norepinephrine.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DMHA:

- Limited Antimicrobial Efficacy : Research indicates that DMHA does not exhibit significant antimicrobial activity against common bacterial strains, with minimum inhibitory concentration (MIC) values exceeding 4000 μg/mL for various tested pathogens . This suggests that while DMHA may have some biological activity, it is not effective as an antimicrobial agent.

Case Studies

Several case studies have highlighted the potential risks associated with DMHA usage:

- Adverse Events : A notable case involved a marathon runner who experienced severe complications attributed to the use of DMAA, which shares structural similarities with DMHA. The incident raised awareness about the risks associated with stimulant use in athletic contexts .

- Occupational Exposure : In occupational settings, exposure to N,N-dimethylacetamide (a related compound) has been studied, revealing significant dermal absorption rates. Although not directly related to DMHA, these findings underscore the importance of understanding exposure risks associated with similar compounds .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Pharmacokinetics | Slow absorption; half-life ~24 hours; detectable for days post-administration |

| CYP Inhibition | Inhibits CYP2D6; potential for drug interactions |

| Stimulant Effects | Increases energy; elevates blood pressure; CNS stimulation |

| Antimicrobial Activity | Limited efficacy; MIC > 4000 μg/mL against tested strains |

| Case Studies | Documented adverse events linked to stimulant use |

Eigenschaften

IUPAC Name |

N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHNQZGXPNCMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195957 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-04-0 | |

| Record name | N,N-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N-Dimethylhexylamine in enhancing the performance of platinum nanoparticles for alcohol oxidation?

A1: While the provided abstracts do not specifically mention this compound's role in enhancing platinum nanoparticle performance for alcohol oxidation, research suggests that tertiary amines like this compound can act as capping agents during nanoparticle synthesis. [] This capping action can influence nanoparticle size, shape, and surface properties, ultimately affecting their catalytic activity and selectivity. Further research is needed to explore the specific impact of this compound on platinum nanoparticles in alcohol oxidation reactions.

Q2: What are the applications of this compound in analytical chemistry, specifically in the analysis of radiopharmaceuticals?

A3: this compound can be utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of radiolabeled phosphonates used in nuclear medicine. [] The compound aids in the separation and identification of radiopharmaceutical products, contributing to the quality control and assessment of radiochemical purity.

Q3: How does the alkyl chain length in tertiary amines, like this compound, affect the properties of waterborne polyurethane (WBPU) coatings?

A4: While the provided abstract doesn't provide specifics, research suggests that the alkyl chain length in tertiary amines used in WBPU coatings can significantly influence their final properties. [] Longer alkyl chains, like the hexyl group in this compound, can contribute to increased hydrophobicity, affecting the coating's water resistance, flexibility, and overall performance.

Q4: Are there any known analytical techniques for detecting and quantifying this compound in complex mixtures?

A6: While specific techniques for this compound are not mentioned in the abstracts, gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are commonly employed for analyzing amines in various matrices. [] These techniques offer high sensitivity and selectivity, enabling the detection and quantification of this compound even in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.